2-(hydroxymethyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one
Description
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-phenyl-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C11H12N2O2/c14-8-13-11(15)7-6-10(12-13)9-4-2-1-3-5-9/h1-5,14H,6-8H2 |
InChI Key |
JHBRFGJREUSIJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(N=C1C2=CC=CC=C2)CO |
Origin of Product |
United States |
Preparation Methods
Solvent and Temperature Effects
Catalytic System Comparison
| Catalyst | Yield (%) | Reaction Time | Selectivity |
|---|---|---|---|
| ZnCl₂ | 62 | 8 h | Moderate |
| SiO₂-BiCl₃ | 82 | 6 h | High |
| CAL-B | 58 | 24 h | Enantioselective |
Chemical Reactions Analysis
Types of Reactions
2-(hydroxymethyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 2-(carboxymethyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one.
Reduction: Formation of 2-(hydroxymethyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-ol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(hydroxymethyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Anticonvulsant Activity
- Thiadiazole-substituted derivative (5e): Sharma et al. synthesized 2-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives, with compound 5e showing 84.57% muscle relaxant activity and significant anticonvulsant effects in MES and PTZ models at 50–100 mg/kg .
- For instance, 6-methylphenyl derivatives exhibited higher anticonvulsant activity than chloro-substituted analogs, suggesting that electron-donating groups enhance activity .
Anti-inflammatory Activity
- Hydroxymethyl-substituted derivative : The introduction of -CH2OH at the 2nd position reduced anti-inflammatory efficacy, highlighting that bulky or polar groups may hinder target binding .
Solubility and Thermodynamic Properties
- 6-Phenyl-4,5-dihydropyridazin-3(2H)-one : This analog exhibits high solubility in DMSO, PEG-400, and Transcutol, with mole fraction (xe) values increasing with temperature (293.2–313.2 K) .
- Hydroxymethyl derivative: Solubility data for this compound is unreported, but structural similarities suggest comparable trends.
Biological Activity
2-(Hydroxymethyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one, also known by its CAS number 66122-53-0, is a compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, including its synthesis, characterization, and the results of various studies that highlight its pharmacological properties.
- Molecular Formula : CHNO
- Molecular Weight : 204.22 g/mol
- CAS Number : 66122-53-0
- Structure : The compound features a pyridazinone core, which is significant for its biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of pyridazinones, including 2-(hydroxymethyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one, exhibit notable cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on human cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The results demonstrated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 15.5 | Induction of apoptosis via caspase activation |
| MCF-7 | 12.3 | Inhibition of cell proliferation and induction of G1 phase arrest |
| HT-29 | 18.7 | DNA fragmentation and apoptosis |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting significant anticancer potential.
Enzymatic Inhibition
2-(Hydroxymethyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one has been identified as a potential inhibitor of specific enzymes related to disease progression, such as hydroxysteroid 17β-dehydrogenase (HSD17B13). This enzyme is implicated in liver diseases like non-alcoholic fatty liver disease (NAFLD).
Inhibition of HSD17B13 can lead to reduced hepatic inflammation and fibrosis. The compound's ability to modulate this enzyme suggests a therapeutic role in managing liver conditions.
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound. In vitro studies demonstrated effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound may have applications in treating bacterial infections.
Q & A
Q. What are the common synthetic routes for 2-(hydroxymethyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one?
The compound is typically synthesized via cyclization of keto acids with hydrazine derivatives. For example, 6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives can be prepared by reacting substituted aldehydes (e.g., benzaldehyde) with 6-phenyl-4,5-dihydropyridazin-3(2H)-one in ethanol under alkaline conditions (e.g., ethanolic sodium ethoxide), followed by acidification and recrystallization . Modifications at the 2-position (e.g., hydroxymethyl groups) may involve Friedel-Crafts acylation or hydrazine-mediated cyclization of intermediates .
Q. How can the crystal structure and conformational dynamics of this compound be characterized?
Single-crystal X-ray diffraction is the gold standard. For example, pyridazinone derivatives often adopt a skew-boat conformation in the pyridazine ring, with dihedral angles between the phenyl substituent and the pyridazine plane ranging from 53° to 69° . Hirshfeld surface analysis can further quantify intermolecular interactions (e.g., C–H⋯O hydrogen bonds and π-π stacking) .
Q. What solvents are optimal for solubility studies of this compound?
Solubility varies with solvent polarity. In neat solvents, 6-phenyl-4,5-dihydropyridazin-3(2H)-one exhibits higher solubility in ethanol, Transcutol, and PEG 400/water mixtures due to hydrogen bonding and dipolar interactions . Thermodynamic parameters (ΔH°sol, ΔS°sol) derived from van’t Hoff plots can predict solubility behavior across temperatures .
Advanced Research Questions
Q. How do substituents at the 2- and 6-positions influence biological activity?
- 2-Position : Hydroxymethyl groups enhance hydrophilicity and may improve binding to cardiac targets (e.g., PDE3/4 enzymes). For instance, N-alkylation at this position can modulate PDE4 inhibition potency .
- 6-Position : Aryl groups (e.g., phenyl) are critical for vasodilatory activity. Substitution with electron-withdrawing groups (e.g., methanesulfonamide) at the para position of the phenyl ring significantly enhances inodilatory effects (IC50 values in nanomolar range) .
Q. What methodologies are used to resolve contradictions in pharmacological data?
Discrepancies in biological activity (e.g., cardiotonic vs. vasorelaxant effects) can arise from assay conditions. For example:
- Isolated Rat Atria : Measures direct cardiotonic activity via cAMP modulation .
- Aortic Ring Assays : Evaluates vasodilation via PDE3 inhibition or calcium channel antagonism .
Cross-validation using molecular docking (e.g., PDE3/4 active sites) and QSAR modeling can clarify structure-activity relationships .
Q. How can computational studies enhance the design of novel derivatives?
Quantum-chemical studies (e.g., DFT calculations) predict reactivity at the pyridazinone ring, particularly electrophilic substitution sites . Molecular dynamics simulations of ligand-target complexes (e.g., PDE3-inhibitor binding) can optimize substituent geometry for improved affinity .
Methodological Tables
Q. Table 1. Solubility of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one in Selected Solvents
| Solvent | Solubility (mg/mL) at 25°C | ΔH°sol (kJ/mol) | Reference |
|---|---|---|---|
| Ethanol | 12.4 ± 0.3 | -8.2 | |
| Transcutol/Water (3:7) | 9.8 ± 0.2 | -6.9 | |
| PEG 400 | 7.1 ± 0.1 | -5.4 |
Q. Table 2. Key Biological Activities of Pyridazinone Derivatives
| Derivative | Activity (IC50/EC50) | Mechanism | Reference |
|---|---|---|---|
| 6-(4-Methanesulfonamidophenyl)-2-phenyl | 0.08 ± 0.01 μM (Vasodilation) | PDE3 Inhibition | |
| 6-Phenyl-2-(4-fluorophenyl) | 1.2 ± 0.2 μM (Cardiotonic) | cAMP Elevation |
Critical Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
